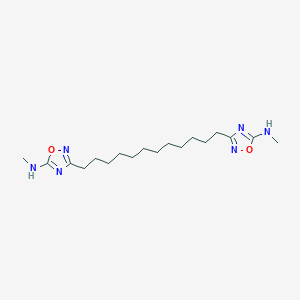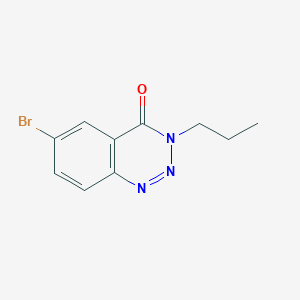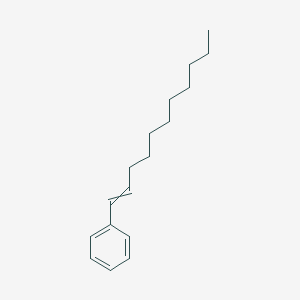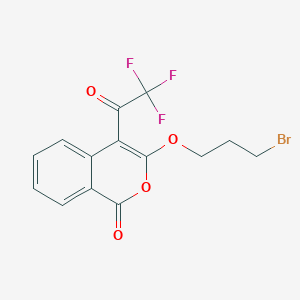
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting materials: Bromopropoxy-substituted benzopyran and trifluoroacetic anhydride
- Reaction: Acylation reaction
- Conditions: Solvent (e.g., acetonitrile), catalyst (e.g., pyridine), and room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the bromopropoxy and trifluoroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Benzopyran Core
- Starting materials: Phenol and acetophenone derivatives
- Reaction: Cyclization reaction using acid or base catalysts
- Conditions: Elevated temperatures (100-150°C) and inert atmosphere
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the benzopyran core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The bromopropoxy and trifluoroacetyl groups play crucial roles in modulating the compound’s biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromopropoxy)-4-(trifluoroacetyl)-1H-2-benzopyran-1-one
- 3-(3-Bromopropoxy)-4-(acetyl)-1H-2-benzopyran-1-one
- 3-(3-Bromopropoxy)-4-(trifluoromethyl)-1H-2-benzopyran-1-one
Uniqueness
This compound is unique due to the presence of both bromopropoxy and trifluoroacetyl groups. These functional groups confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications. The trifluoroacetyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
913837-01-1 |
|---|---|
Molecular Formula |
C14H10BrF3O4 |
Molecular Weight |
379.12 g/mol |
IUPAC Name |
3-(3-bromopropoxy)-4-(2,2,2-trifluoroacetyl)isochromen-1-one |
InChI |
InChI=1S/C14H10BrF3O4/c15-6-3-7-21-13-10(11(19)14(16,17)18)8-4-1-2-5-9(8)12(20)22-13/h1-2,4-5H,3,6-7H2 |
InChI Key |
SDLCLFXSUPTCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)OCCCBr)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
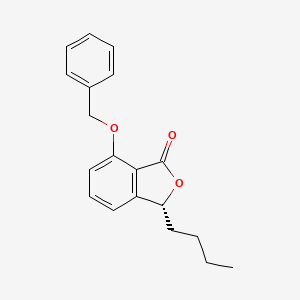
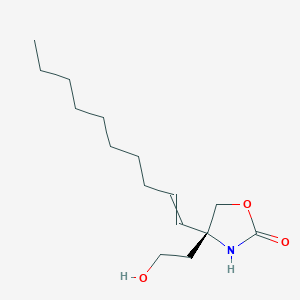
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
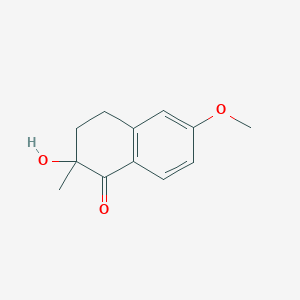
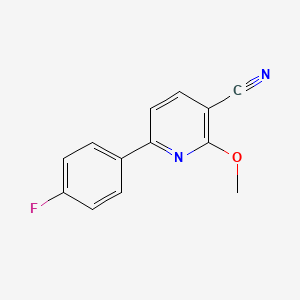
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
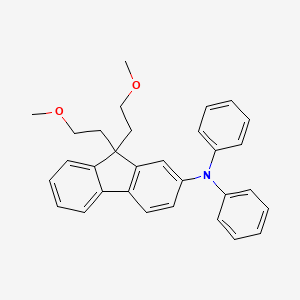
boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
